N-Pyrrolidin-3-ylmethyl-acetamide
Overview
Description
Molecular Structure Analysis
The pyrrolidine ring in “N-Pyrrolidin-3-ylmethyl-acetamide” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional coverage of the molecule .Scientific Research Applications
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
“N-Pyrrolidin-3-ylmethyl-acetamide” plays a crucial role in the synthesis of unsymmetrically tetrasubstituted pyrroles . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . The synthesis of pyrrole scaffolds with different substituents and a free NH group is challenging . A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported .
Aggregation-Induced Emission Enhancement (AIEE) Properties
Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles, and these pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property could have potential applications in the field of optoelectronics and bioimaging .
Pharmaceuticals and Agrochemicals
Pyrrole and its derivatives have diverse applications in therapeutically active compounds, such as the heavily used drugs, lipitor, sutent, and molindone . As core structures, these valuable polysubstituted pyrroles show that production of polysubstituted pyrrole scaffolds, especially with unsymmetrically disposed substituents and diverse functional groups, is highly sought .
properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWFOYVSBYVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyrrolidin-3-ylmethyl-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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